molecular formula C12H7ClF3NOS B12448999 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12448999
M. Wt: 305.70 g/mol
InChI Key: DIFQCSLENZDLKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiazole ring substituted with a chloro group, a methylbenzoyl group, and a trifluoromethyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of robust catalysts and controlled reaction environments to facilitate efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H7ClF3NOS

Molecular Weight

305.70 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C12H7ClF3NOS/c1-6-2-4-7(5-3-6)8(18)9-10(12(14,15)16)17-11(13)19-9/h2-5H,1H3

InChI Key

DIFQCSLENZDLKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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